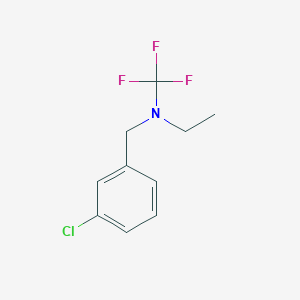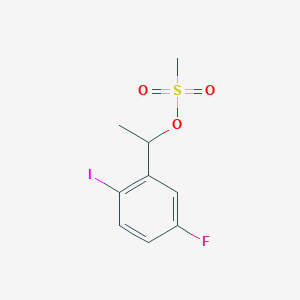
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate is an organic compound that features a fluorine and iodine atom attached to a phenyl ring, with an ethyl methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate typically involves the reaction of 1-(5-Fluoro-2-iodophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction with a boronic acid would yield a biaryl compound .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate exerts its effects is largely dependent on its chemical reactivity. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The iodine atom enables coupling reactions, allowing the compound to participate in the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Fluoro-2-iodophenyl)ethanol: This compound is a precursor to 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate and shares similar reactivity but lacks the methanesulfonate group.
1-(5-Fluoro-2-iodophenyl)ethanone: Another related compound, which differs by having a ketone group instead of the ethyl methanesulfonate group.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, combined with the reactive methanesulfonate group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H10FIO3S |
|---|---|
Molekulargewicht |
344.14 g/mol |
IUPAC-Name |
1-(5-fluoro-2-iodophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H10FIO3S/c1-6(14-15(2,12)13)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI-Schlüssel |
OKVGCAPXDYIFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)I)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
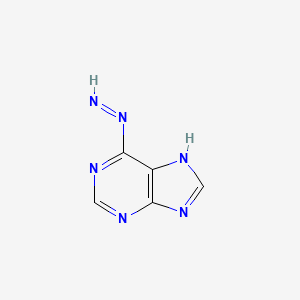
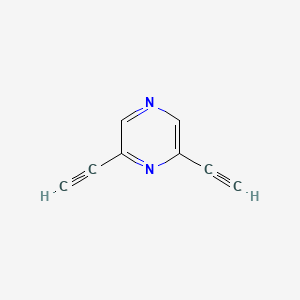
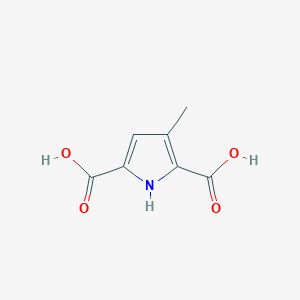
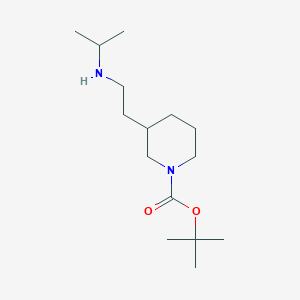
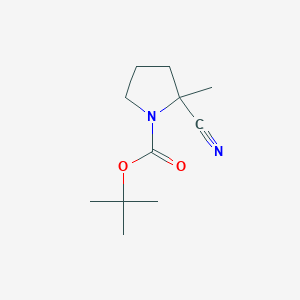
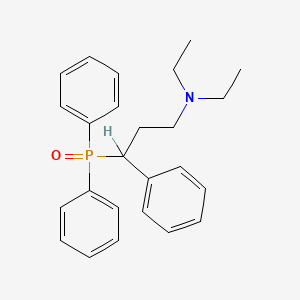
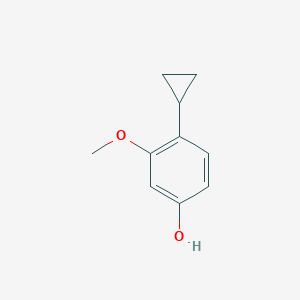
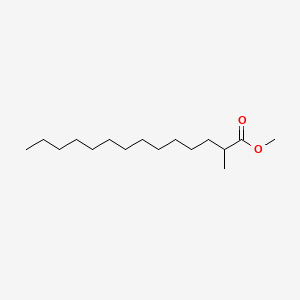
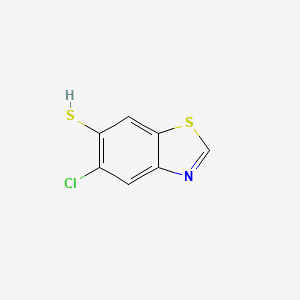
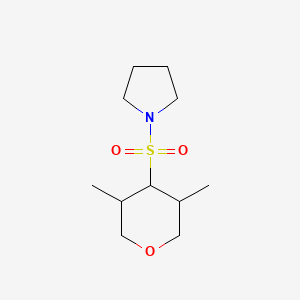
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
